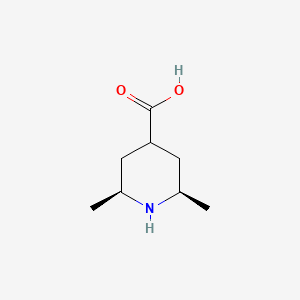![molecular formula C8H6N4O3 B6601045 2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid CAS No. 2059936-33-1](/img/structure/B6601045.png)
2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic organic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound features a pyrimidine ring fused with a pyridine ring, and it contains an amino group, a keto group, and a carboxylic acid group. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides in the presence of a base such as sodium methoxide (MeONa) in a solvent like butanol (BuOH) under reflux conditions.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.
化学反応の分析
Types of Reactions: 2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, 2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is utilized to study enzyme inhibition and protein interactions. Its unique structure allows it to bind to specific biological targets, making it a valuable tool in biochemical assays.
Medicine: In the medical field, this compound has shown potential as an anti-inflammatory and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other chemical intermediates. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用機序
The mechanism by which 2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, in anticancer applications, it may induce apoptosis (programmed cell death) in tumor cells by interfering with cellular signaling pathways.
類似化合物との比較
Pyrido[2,3-d]pyrimidin-5-one
Pyrido[2,3-d]pyrimidin-7-one
Pyrimidino[4,5-d][1,3]oxazine derivatives
Uniqueness: 2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid stands out due to its specific combination of functional groups, which allows for a wide range of chemical transformations and biological activities
特性
IUPAC Name |
2-amino-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O3/c9-8-10-2-3-1-4(7(14)15)6(13)11-5(3)12-8/h1-2H,(H,14,15)(H3,9,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGZIYRPOPDFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC2=NC(=NC=C21)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl (1R,5S)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6600963.png)
![rac-[(1R,2R)-1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl]methanol, cis](/img/structure/B6600969.png)
![tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b][1,4]oxazine-4-carboxylate](/img/structure/B6600976.png)



![7-(acetyloxy)-2,6-dimethyl-2H,4H,6H,8H-pyrazolo[3,4-f]indazol-3-yl acetate](/img/structure/B6601000.png)






![3-[1-(3-hydroxypropyl)cyclopropyl]propan-1-ol](/img/structure/B6601036.png)
